
Hdac-IN-60
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-60 is a potent inhibitor of histone deacetylase, an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This compound has gained significant attention due to its ability to promote intracellular reactive oxygen species production, induce DNA damage, arrest the cell cycle at the G2/M phase, and trigger mitochondria-related apoptotic pathways, leading to cell apoptosis .
Preparation Methods
The synthesis of Hdac-IN-60 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hdac-IN-60 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hdac-IN-60 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Biology: Employed in research to understand the mechanisms of cell cycle regulation, apoptosis, and intracellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions where histone deacetylase activity is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases
Mechanism of Action
Hdac-IN-60 exerts its effects by inhibiting the activity of histone deacetylases, leading to an increase in histone acetylation levels. This results in changes in chromatin structure and gene expression, ultimately affecting various cellular processes such as cell cycle progression, apoptosis, and differentiation. The molecular targets of this compound include histone proteins and other non-histone substrates that are regulated by acetylation .
Comparison with Similar Compounds
Hdac-IN-60 is unique in its ability to selectively inhibit specific histone deacetylase isoforms, making it a valuable tool for studying the role of these enzymes in various biological processes. Similar compounds include:
Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.
Vorinostat: An FDA-approved histone deacetylase inhibitor used in the treatment of certain types of cancer.
Panobinostat: Another FDA-approved histone deacetylase inhibitor with potent anti-cancer activity.
This compound stands out due to its specific targeting and potent inhibitory effects, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H26N2O6 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-hydroxy-2-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]anilino]acetamide |
InChI |
InChI=1S/C20H26N2O6/c1-25-16-8-7-13(9-15(16)21-12-19(23)22-24)5-6-14-10-17(26-2)20(28-4)18(11-14)27-3/h7-11,21,24H,5-6,12H2,1-4H3,(H,22,23) |
InChI Key |
OBSIQQGPKWGSIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)NCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


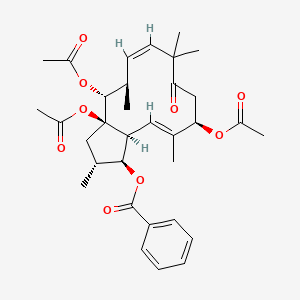
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)

![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
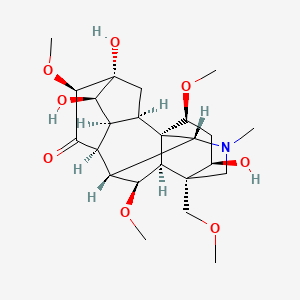
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
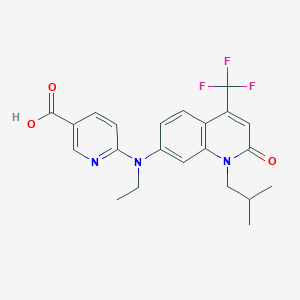
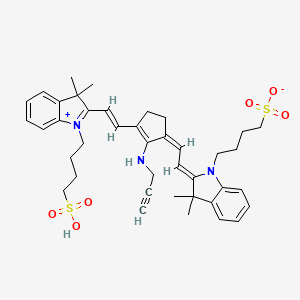


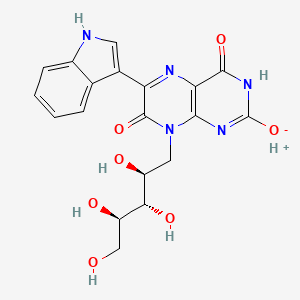
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
